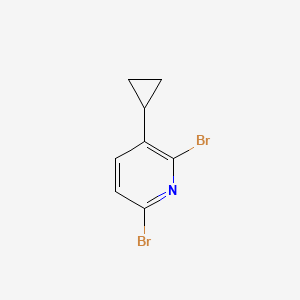
2,6-dibromo-3-cyclopropylPyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-3-cyclopropylpyridine is a chemical compound with the following properties:
IUPAC Name: this compound
Molecular Formula: CHBrN
Molecular Weight: 276.96 g/mol
InChI Code: 1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H
Description: It is a brominated pyridine derivative.
Méthodes De Préparation
Synthetic Routes::
- One common synthetic route involves bromination of 3-cyclopropylpyridine using bromine or a brominating agent.
- The reaction proceeds via electrophilic aromatic substitution, where bromine substitutes for a hydrogen atom on the pyridine ring.
- The resulting 2,6-dibromo-3-cyclopropylpyridine can be isolated and purified.
- Industrial production methods may vary, but they typically involve large-scale bromination reactions.
- Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.
Analyse Des Réactions Chimiques
2,6-Dibromo-3-cyclopropylpyridine undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding cyclopropylpyridine.
Oxidation Reactions: Oxidation may lead to the formation of more complex derivatives.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for designing novel molecules.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Research into potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action is context-dependent. It could involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
While 2,6-dibromo-3-cyclopropylpyridine is unique due to its bromine substitution pattern and cyclopropyl group, similar compounds include other halogenated pyridines and cyclopropyl-containing heterocycles.
Propriétés
Formule moléculaire |
C8H7Br2N |
|---|---|
Poids moléculaire |
276.96 g/mol |
Nom IUPAC |
2,6-dibromo-3-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2 |
Clé InChI |
HHKAVQCRWHVSPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(N=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12958029.png)
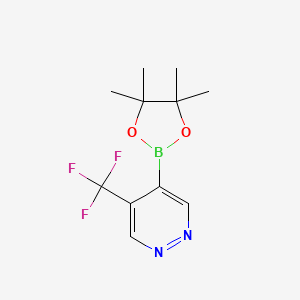
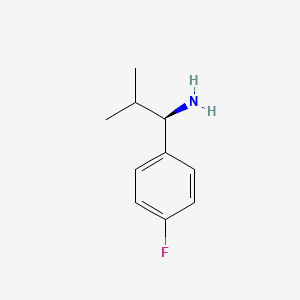
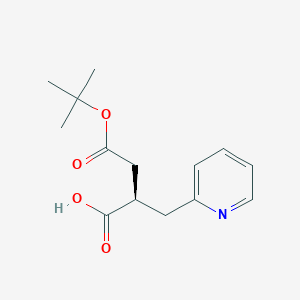
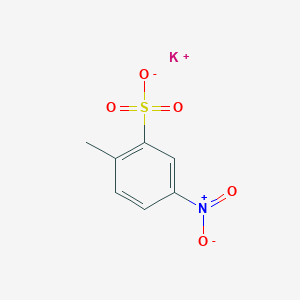
![(1R,5R)-tert-Butyl 8-oxo-10-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12958061.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B12958084.png)
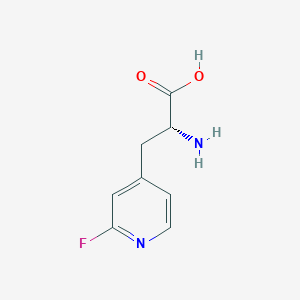

![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)

